molecular formula C13H24N2O2 B13008602 tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate

tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B13008602
M. Wt: 240.34 g/mol
InChI Key: XVRVHDJIMVKBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate: is a chemical compound with a unique spirocyclic structure It is characterized by a tert-butyl group attached to a spirocyclic nonane ring, which includes an amino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor, such as a linear or branched amine.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through an esterification reaction using tert-butyl alcohol and an appropriate carboxylic acid derivative.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, often using an amine source such as ammonia or an amine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Products with different substituents replacing the amino group.

Scientific Research Applications

Chemistry: tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and other complex molecules.

Biology: In biological research, this compound can be used as a probe or ligand to study the interactions of spirocyclic structures with biological targets, such as enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

  • tert-Butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate
  • tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate
  • tert-Butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate

Comparison:

  • Structural Differences: The position and nature of the functional groups (amino, oxo, oxa) vary among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Unique Properties: tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate is unique due to its specific amino group placement and spirocyclic structure, which can result in distinct interactions with biological targets and different reactivity in chemical reactions.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 9-amino-1-azaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-8-13(15)7-4-6-10(13)14/h10H,4-9,14H2,1-3H3

InChI Key

XVRVHDJIMVKBLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC2N

Origin of Product

United States

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